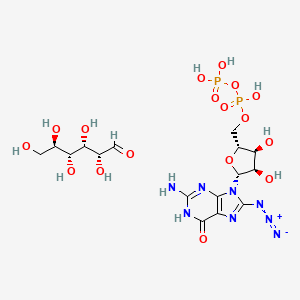

8-Azidoguanosine diphosphate-glucose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

150518-47-1 |

|---|---|

Molecular Formula |

C16H24N8O15P2+2 |

Molecular Weight |

630.357 |

IUPAC Name |

[5-(2-amino-8-azido-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy(oxo)phosphaniumyl]oxy-oxophosphanium;2,3,4,5,6-pentahydroxyhexanal |

InChI |

InChI=1S/C10H10N8O9P2.C6H12O6/c11-9-14-6-3(7(21)15-9)13-10(16-17-12)18(6)8-5(20)4(19)2(26-8)1-25-29(24)27-28(22)23;7-1-3(9)5(11)6(12)4(10)2-8/h2,4-5,8,19-20H,1H2,(H2-2,11,14,15,21,22,23);1,3-6,8-12H,2H2/p+2 |

InChI Key |

AHNCAAFGBVNMHN-UHFFFAOYSA-P |

SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)N=C(N3)N)N=C2N=[N+]=[N-])O)O)O[P+](=O)O[P+](=O)O.C(C(C(C(C(C=O)O)O)O)O)O |

Synonyms |

8-azidoguanosine diphosphate-glucose |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemoenzymatic Synthesis of 8-Azidoguanosine Diphosphate-Glucose (8-N₃-GDP-glucose)

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 8-Azidoguanosine diphosphate-glucose (8-N₃-GDP-glucose), a crucial photoaffinity and bioorthogonal probe for researchers in chemical biology and drug development. 8-N₃-GDP-glucose serves as a powerful tool for studying the structure and function of GDP-glucose-dependent enzymes, such as specific glycosyltransferases and enzymes within the trehalose biosynthesis pathway.[1] The 8-azido modification on the purine ring enables covalent cross-linking to enzyme active sites upon photoactivation, while also providing a chemical handle for bioorthogonal "click" chemistry reactions.[2][3] This guide details a robust chemoenzymatic strategy, beginning with the chemical synthesis of the key precursor, 8-Azidoguanosine-5'-triphosphate (8-N₃-GTP), followed by an efficient enzymatic coupling with α-D-glucose-1-phosphate. We provide step-by-step methodologies, explain the rationale behind experimental choices, and outline rigorous purification and characterization procedures to ensure the synthesis of a high-purity final product.

Introduction: The Significance of 8-N₃-GDP-glucose

Sugar nucleotides are fundamental donor molecules in the biosynthesis of complex carbohydrates and glycoconjugates.[4][5] Analogs of these molecules, particularly those equipped with photoreactive or bioorthogonal functional groups, are indispensable for probing enzyme mechanisms, identifying binding partners, and developing novel therapeutic agents.

This compound (8-N₃-GDP-glucose) integrates two key functionalities:

-

Photoaffinity Labeling: The 8-azido group is a well-established photoaffinity label.[6] Upon exposure to UV light, it forms a highly reactive nitrene intermediate that can covalently cross-link with amino acid residues in the binding pocket of a target protein. This allows for the irreversible labeling and subsequent identification of enzyme active sites.

-

Bioorthogonal Chemistry: The azide moiety is bio-inert but can be specifically and efficiently derivatized through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), the cornerstone reactions of "click chemistry".[3][7] This enables the attachment of reporter molecules such as fluorophores or biotin for visualization and affinity purification, respectively.

This dual functionality makes 8-N₃-GDP-glucose an invaluable tool for studying enzymes like GDP-glucose pyrophosphorylase and OtsA (trehalose-6-phosphate synthase), which are critical in bacterial and plant metabolism.[1][8]

Overall Synthetic Strategy

A purely chemical synthesis of sugar nucleotides can be complex, often requiring extensive use of protecting groups and resulting in low yields.[9] Therefore, we present a more efficient and stereoselective chemoenzymatic approach. This strategy leverages the precision of chemical synthesis for modifying the nucleobase and the high efficiency and stereospecificity of enzymes for the final pyrophosphate bond formation.

The synthesis is performed in two primary stages:

-

Chemical Synthesis: Conversion of a commercially available precursor, 8-Bromoguanosine-5'-triphosphate (8-Br-GTP), to 8-Azidoguanosine-5'-triphosphate (8-N₃-GTP) via nucleophilic aromatic substitution.

-

Enzymatic Synthesis: Coupling of 8-N₃-GTP with α-D-glucose-1-phosphate using a GDP-glucose pyrophosphorylase to yield the final product, 8-N₃-GDP-glucose.

Detailed Experimental Protocols

Part 1: Synthesis of 8-Azidoguanosine-5'-triphosphate (8-N₃-GTP)

This protocol describes the conversion of 8-Br-GTP to 8-N₃-GTP. The rationale for using an excess of sodium azide is to drive the nucleophilic substitution reaction to completion. Dimethylformamide (DMF) is selected as the solvent due to its aprotic polar nature, which effectively solubilizes the nucleotide salt and the azide reagent.[2]

Materials & Reagents:

-

8-Bromoguanosine 5'-triphosphate sodium salt (8-Br-GTP)

-

Sodium azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylammonium bicarbonate (TEAB) buffer, 1 M, pH 7.5

-

Methanol (HPLC grade)

-

Deionized water

Protocol:

-

Reaction Setup: In a light-protected flask, dissolve 8-Br-GTP (e.g., 50 mg) in anhydrous DMF (5 mL).

-

Azide Addition: Add a 50-fold molar excess of sodium azide (NaN₃) to the solution.

-

Reaction Incubation: Stir the mixture vigorously at 60°C for 24 hours, protected from light. The azide group is light-sensitive.

-

Monitoring: Monitor the reaction progress by reverse-phase HPLC. An analytical C18 column with a gradient of methanol in TEAB buffer (e.g., 50 mM) is suitable. The product, 8-N₃-GTP, will have a longer retention time than the starting material.

-

Quenching and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with 20 mL of cold deionized water.

-

Purify the crude product using preparative reverse-phase HPLC on a C18 column. Elute with a gradient of 0-50% methanol in 50 mM TEAB buffer over 30 minutes.

-

Collect fractions containing the desired product peak.

-

-

Lyophilization: Combine the pure fractions and remove the solvent by lyophilization to obtain 8-N₃-GTP as a triethylammonium salt.

-

Characterization: Confirm the identity and purity of the product using:

-

HRMS (ESI-): Calculate the expected mass for [M-H]⁻.

-

¹H and ³¹P NMR: To confirm the structure and the integrity of the triphosphate chain.

-

UV-Vis Spectroscopy: To determine the concentration using the appropriate extinction coefficient.

-

| Parameter | Value | Rationale |

| Starting Material | 8-Br-GTP | Commercially available precursor with a good leaving group (Br) at the C8 position. |

| Reagent | Sodium Azide (NaN₃) | Source of the azide nucleophile. |

| Solvent | Anhydrous DMF | Aprotic polar solvent that facilitates the SNAr reaction. |

| Temperature | 60°C | Provides sufficient energy to overcome the activation barrier without degrading the nucleotide. |

| Yield (Expected) | 60-75% | Typical yield for this type of nucleophilic substitution on a purine ring. |

Part 2: Enzymatic Synthesis of 8-N₃-GDP-glucose

This step utilizes a pyrophosphorylase enzyme to catalyze the formation of a phosphodiester bond between 8-N₃-GTP and α-D-glucose-1-phosphate. GDP-glucose pyrophosphorylase (GDP-Glc PPase) is the ideal enzyme for this transformation.[1][8] The reaction is driven forward by the inclusion of inorganic pyrophosphatase, which hydrolyzes the pyrophosphate (PPi) byproduct, shifting the equilibrium towards product formation according to Le Châtelier's principle.[10]

Materials & Reagents:

-

8-Azidoguanosine-5'-triphosphate (8-N₃-GTP) from Part 1

-

α-D-glucose-1-phosphate disodium salt

-

GDP-glucose pyrophosphorylase (e.g., recombinant from E. coli)

-

Inorganic pyrophosphatase (e.g., from yeast)

-

Tris-HCl buffer (1 M, pH 8.0)

-

Magnesium chloride (MgCl₂) (1 M)

-

Deionized water

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in order:

-

Deionized water to a final volume of 1 mL

-

Tris-HCl buffer (100 µL, final concentration 100 mM)

-

MgCl₂ (10 µL, final concentration 10 mM)

-

α-D-glucose-1-phosphate (1.5 molar equivalents to 8-N₃-GTP)

-

8-N₃-GTP (e.g., 10 µmol, final concentration 10 mM)

-

Inorganic pyrophosphatase (20 units)

-

-

Enzyme Addition: Initiate the reaction by adding GDP-glucose pyrophosphorylase (5-10 units).

-

Incubation: Incubate the reaction at 37°C for 4-6 hours.

-

Monitoring: Monitor the formation of 8-N₃-GDP-glucose using anion-exchange HPLC. The product will elute later than the triphosphate starting material due to its lower net negative charge.

-

Reaction Termination: Stop the reaction by heating the mixture at 95°C for 3 minutes to denature the enzymes. Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Purification:

-

Filter the supernatant through a 0.22 µm filter.

-

Purify the product using preparative anion-exchange HPLC (e.g., a DEAE or Q-sepharose column).

-

Elute with a linear gradient of TEAB buffer (e.g., 50 mM to 1 M).

-

-

Desalting and Lyophilization:

-

Pool the fractions containing pure 8-N₃-GDP-glucose.

-

Remove the high concentration of TEAB salt by lyophilization, re-dissolving in water, and re-lyophilizing several times, or by using a C18 Sep-Pak column.

-

Lyophilize to a final white powder.

-

-

Final Characterization: Confirm the structure and purity of 8-N₃-GDP-glucose.

-

HRMS (ESI-): Verify the exact mass.

-

¹H, ¹³C, ³¹P NMR: Confirm the complete structure, including the presence of the glucose moiety and the diphosphate linkage.

-

| Parameter | Value | Rationale |

| Enzyme 1 | GDP-glucose pyrophosphorylase | Catalyzes the specific coupling of GTP analog and glucose-1-phosphate.[1] |

| Enzyme 2 | Inorganic pyrophosphatase | Drives the reaction to completion by hydrolyzing the PPi byproduct.[10] |

| Cofactor | MgCl₂ | Divalent cation essential for pyrophosphorylase activity. |

| pH | 8.0 | Optimal pH for many pyrophosphorylase enzymes. |

| Temperature | 37°C | Standard optimal temperature for enzymatic reactions from mesophilic organisms. |

| Yield (Expected) | > 90% (enzymatic step) | Enzymatic reactions are typically high-yielding and specific. |

Workflow and Quality Control

A rigorous workflow incorporating quality control at each stage is essential for a successful synthesis.

Conclusion

This guide outlines a reliable and efficient chemoenzymatic method for the synthesis of this compound. By combining a targeted chemical modification with a highly specific enzymatic coupling, this strategy overcomes many of the challenges associated with traditional chemical synthesis of nucleotide sugars. The resulting high-purity product is a versatile molecular probe, empowering researchers to investigate the intricate roles of GDP-glucose-dependent pathways in cellular biology and to accelerate the discovery of novel drug candidates.

References

- Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. (2025). Vertex AI Search.

- Enzymatic Route to Preparative-Scale Synthesis of UDP-GlcNAc/GalNAc, Their Analogues and GDP-fucose. (2010). PubMed.

- Enzymatic route to preparative-scale synthesis of UDP-GlcNAc/GalNAc, their analogues and GDP-fucose. (2025).

- Chemoenzymatic Synthesis of C6-Modified Sugar Nucleotides To Probe the GDP-d-Mannose Dehydrogenase from Pseudomonas aeruginosa. (2019).

- Chemoenzymatic synthesis of GDP-l-fucose and the Lewis X glycan deriv

- The Rise of Azido Sugars: A Technical Guide to Metabolic Labeling. (2025). Benchchem.

- Efficient chemoenzymatic synthesis of UDP-α-6-N3-glucose. (N.d.).

- Synthesis of 4-Azido-N-acetylhexosamine Uridine Diphosphate Donors: Clickable Glycosaminoglycans. (N.d.). PMC.

- Studies on the synthesis of oligonucleotides containing photoreactive nucleosides: 2-azido-2'-deoxyinosine and 8-azido-2'-deoxyadenosine. (2025).

- One-pot enzymatic synthesis of UDP-D-glucose from UMP and glucose-1-phosphate using an ATP regener

- The Production and Utilization of GDP-glucose in the Biosynthesis of Trehalose 6-Phosphate by Streptomyces venezuelae. (N.d.). PMC.

- Biochemistry of terminal deoxynucleotidyltransferase: characterization and properties of photoaffinity labeling with 8-azidoadenosine 5'-triphosph

- Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. (2025).

- UDPG: Maintaining the true n

- GDP-glucose biosynthesis | P

Sources

- 1. The Production and Utilization of GDP-glucose in the Biosynthesis of Trehalose 6-Phosphate by Streptomyces venezuelae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic route to preparative-scale synthesis of UDP-GlcNAc/GalNAc, their analogues and GDP-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UDPG: Maintaining the true nature of sugar - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemistry of terminal deoxynucleotidyltransferase: characterization and properties of photoaffinity labeling with 8-azidoadenosine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. GDP-glucose biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-Azido-GDP-glucose: A Photoactivatable Probe for Glycobiology and Drug Discovery

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 8-azido-GDP-glucose, a photoactivatable analog of GDP-glucose. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its use as a molecular probe to investigate the structure and function of GDP-glucose-binding proteins, such as glycosyltransferases.

Introduction: Unveiling the Roles of GDP-Glucose-Utilizing Enzymes

Guanosine diphosphate (GDP)-glucose is a critical nucleotide sugar in various metabolic pathways, serving as a precursor for the synthesis of essential cellular components like cellulose in plants and trehalose in bacteria and fungi. The enzymes that utilize GDP-glucose, particularly glycosyltransferases, are key players in these processes, making them attractive targets for the development of novel therapeutics, herbicides, and fungicides. However, the transient nature of enzyme-substrate interactions often poses a significant challenge to studying their structure and function.

8-Azido-GDP-glucose emerges as a powerful tool to overcome this hurdle. By replacing the hydrogen atom at the 8-position of the guanine ring with a photoreactive azido group, this analog retains the ability to bind to the active sites of GDP-glucose-dependent enzymes. Upon photoactivation with ultraviolet (UV) light, the azido group is converted into a highly reactive nitrene intermediate, which can form a stable covalent bond with nearby amino acid residues in the binding pocket. This process, known as photoaffinity labeling, enables the identification and characterization of GDP-glucose-binding proteins and provides valuable insights into their ligand-binding sites.

This guide will provide a detailed exploration of the chemical and physical properties of 8-azido-GDP-glucose, a plausible synthetic route, and a comprehensive, step-by-step protocol for its application in photoaffinity labeling experiments.

Physicochemical Properties of 8-Azido-GDP-glucose

The successful application of 8-azido-GDP-glucose as a photoaffinity label is intrinsically linked to its chemical and physical characteristics. Understanding these properties is crucial for designing and interpreting experiments.

| Property | Value | Source/Method |

| Molecular Formula | C₁₆H₂₂N₈O₁₅P₂ | Calculated |

| Molecular Weight | 644.33 g/mol | Calculated from the molecular weight of GDP-glucose (605.3 g/mol )[1] + N₃ - H |

| UV Absorbance Maximum (λmax) | ~280 nm | Estimated based on the UV spectra of 8-azaguanine and other 8-azido purine derivatives. The introduction of the azido group at the 8-position of the guanine ring is expected to cause a bathochromic shift (to longer wavelengths) compared to guanosine. |

| Photoreactivity | Forms a reactive nitrene upon UV irradiation (typically 254-280 nm) | Based on the known photochemistry of aryl azides.[2] |

| Solubility | Soluble in aqueous buffers | Assumed based on the high solubility of the parent molecule, GDP-glucose. |

| Storage | Store at -20°C or below, protected from light | Recommended for azido-containing compounds to prevent degradation. |

Synthesis of 8-Azido-GDP-glucose: A Chemoenzymatic Approach

The proposed synthesis involves two key steps:

-

Chemical Synthesis of 8-Azido-GTP: This can be achieved by first synthesizing 8-bromoguanosine, followed by azidation to yield 8-azidoguanosine. The 8-azidoguanosine is then phosphorylated to the triphosphate form, 8-azido-GTP.

-

Enzymatic Synthesis of 8-Azido-GDP-glucose: This step utilizes the enzyme GDP-glucose pyrophosphorylase (also known as glucose-1-phosphate guanylyltransferase). This enzyme catalyzes the reaction between glucose-1-phosphate and a guanosine triphosphate (GTP) analog to produce the corresponding GDP-sugar. In this case, 8-azido-GTP will serve as the substrate.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed chemoenzymatic synthesis of 8-azido-GDP-glucose.

Application in Photoaffinity Labeling: A Step-by-Step Protocol

The primary application of 8-azido-GDP-glucose is in photoaffinity labeling experiments to identify and characterize GDP-glucose-binding proteins. The following protocol provides a detailed workflow, which should be optimized for the specific protein and experimental system under investigation.

Experimental Workflow Diagram

Sources

An In-depth Technical Guide to 8-Azidoguanosine Diphosphate-Glucose: A Photoaffinity Probe for Exploring the GDP-Glucose-Dependent Glycoproteome

Foreword: Unveiling the Untapped Potential of GDP-Glucose in Cellular Signaling and Metabolism

In the intricate landscape of cellular biochemistry, nucleotide sugars are paramount as activated donors for glycosyltransferases, the enzymes responsible for the synthesis of complex carbohydrates. While uridine diphosphate-glucose (UDP-glucose) has long been the focus of glycobiology research, guanosine diphosphate-glucose (GDP-glucose) is emerging as a critical player in specific metabolic pathways, particularly in prokaryotes and lower eukaryotes. The study of GDP-glucose-dependent enzymes has been hampered by a lack of specific molecular tools. This guide introduces 8-Azidoguanosine diphosphate-glucose (8-N3-GDP-glucose), a novel photoaffinity labeling probe designed to identify and characterize proteins that bind GDP-glucose, thereby opening new avenues for research and therapeutic development.

This document provides a comprehensive overview of the rationale, proposed synthesis, and application of 8-N3-GDP-glucose. It is intended for researchers, scientists, and drug development professionals who are poised to explore this new frontier of glycobiology.

The Rationale for a GDP-Glucose-Specific Photoaffinity Probe

Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing protein-ligand interactions.[1] A photoaffinity probe is a molecule that contains a photoreactive group, which upon activation by UV light, forms a highly reactive species that covalently crosslinks to nearby molecules, typically the binding pocket of a target protein.[2][3]

8-N3-GDP-glucose is designed to leverage this principle to investigate the largely unexplored world of GDP-glucose-binding proteins. The core of this probe consists of three key components:

-

Guanosine Diphosphate-Glucose (GDP-glucose): This portion of the molecule provides the binding specificity, targeting enzymes and other proteins that have a natural affinity for GDP-glucose.

-

8-Azido Group (-N3): The azide group at the 8th position of the guanine base serves as the photoreactive moiety. Aryl azides are well-established photoaffinity labels that, upon UV irradiation, form a highly reactive nitrene intermediate capable of forming a stable covalent bond with amino acid residues in the binding site of the target protein.

-

Optional Reporter Tag: For detection and purification of the crosslinked protein-probe complex, a reporter tag such as biotin or a fluorescent dye can be incorporated, often via a linker arm attached to the glucose moiety.

The application of analogous azido-substituted nucleotide sugars, such as 5-azido-UDP-glucose, has been instrumental in the study of UDP-sugar-utilizing enzymes, demonstrating the potential of this approach.[4]

Potential Biological Targets and Applications

The primary application of 8-N3-GDP-glucose is the identification of novel GDP-glucose-dependent enzymes and binding proteins. While the full scope of the "GDP-glucoproteome" is yet to be discovered, several key enzyme classes are predicted targets:

-

GDP-glucose-dependent Glycosyltransferases: A prime example is the trehalose-6-phosphate synthase (OtsA) found in some bacteria, such as Streptomyces venezuelae, which preferentially utilizes GDP-glucose as the donor substrate for trehalose biosynthesis.[5][6][7] Identifying and characterizing these enzymes in pathogenic bacteria could open doors for novel antibiotic development.

-

GDP-d-glucose Phosphorylase: This enzyme, identified in C. elegans and mammals, is involved in the quality control of the nucleoside diphosphate sugar pool by removing GDP-glucose.[8] Understanding its regulation is crucial for elucidating its role in metabolic homeostasis.

-

Other Potential Binding Proteins: It is plausible that other, yet uncharacterized, proteins utilize GDP-glucose as a substrate or an allosteric regulator. 8-N3-GDP-glucose provides a tool for their discovery.

The potential applications of this probe span basic research and drug discovery:

-

Target Identification and Validation: Identifying the molecular targets of compounds that modulate GDP-glucose metabolism.

-

Enzyme Characterization: Probing the structure and function of the active site of GDP-glucose-binding proteins.

-

Drug Screening: Developing high-throughput screening assays to identify inhibitors or modulators of GDP-glucose-dependent enzymes.

Proposed Synthesis of this compound

Conceptual Synthetic Pathway

Caption: Proposed two-stage synthesis of 8-N3-GDP-glucose.

Stage 1: Chemical Synthesis of 8-Azido-GDP

-

Bromination of Guanosine: Guanosine is first brominated at the 8-position to yield 8-bromo-guanosine.

-

Azidation: The 8-bromo-guanosine is then treated with sodium azide to substitute the bromine with an azide group, forming 8-azido-guanosine.

-

Phosphorylation: 8-azido-guanosine is subsequently phosphorylated to 8-azido-guanosine monophosphate (8-Azido-GMP) and then further to 8-azido-guanosine diphosphate (8-Azido-GDP) using standard chemical or enzymatic phosphorylation methods.

Stage 2: Enzymatic Synthesis of 8-N3-GDP-glucose

-

Enzymatic Coupling: 8-Azido-GDP and glucose-1-phosphate are incubated with a suitable GDP-glucose pyrophosphorylase. This enzyme catalyzes the formation of 8-N3-GDP-glucose. The choice of enzyme may require screening of pyrophosphorylases from different organisms to find one that accepts the modified guanosine nucleotide.

Experimental Protocol: Photoaffinity Labeling of a Target Protein

This protocol outlines a general workflow for using 8-N3-GDP-glucose to label a target protein in a cell lysate or with a purified enzyme.

Workflow for Photoaffinity Labeling

Sources

- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoaffinity labelling strategies for mapping the small molecule–protein interactome - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Photoaffinity Labeling Mass Spectrometry | Evotec - Evotec [evotec.com]

- 4. Photoaffinity labelling of glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Production and Utilization of GDP-glucose in the Biosynthesis of Trehalose 6-Phosphate by Streptomyces venezuelae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Production and Utilization of GDP-glucose in the Biosynthesis of Trehalose 6-Phosphate by Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 8. A Novel GDP-d-glucose Phosphorylase Involved in Quality Control of the Nucleoside Diphosphate Sugar Pool in Caenorhabditis elegans and Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Azido-Functionalized Carbohydrates for the Design of Glycoconjugates | Springer Nature Experiments [experiments.springernature.com]

- 10. academic.oup.com [academic.oup.com]

8-Azido-GDP-Glucose: Chemoenzymatic Synthesis and Utility as a Nucleotide Sugar Precursor

This guide details the technical utility, synthesis, and application of 8-azido-GDP-glucose , a specialized nucleotide sugar analog used primarily as a photoaffinity probe to map the active sites of glycosyltransferases and as a chemoenzymatic precursor for related guanosine-based donors.

Executive Summary

8-azido-GDP-glucose is a base-modified nucleotide sugar analog where the hydrogen at the C8 position of the guanine ring is replaced by an azido (-N₃) group. Unlike sugar-modified analogs (used for "click" chemistry), base-modified analogs function primarily as photoaffinity probes . Upon UV irradiation, the azido group forms a reactive nitrene intermediate that covalently crosslinks to nearby amino acid residues, permanently "tagging" the substrate-binding pocket of enzymes.

While primarily a probe, 8-azido-GDP-glucose serves as a critical precursor model in the chemoenzymatic synthesis of other 8-azido-GDP-sugars (e.g., 8-azido-GDP-mannose, 8-azido-GDP-fucose) due to the promiscuity of the biosynthetic enzymes involved.

Part 1: The Chemoenzymatic Synthesis Platform

The synthesis of 8-azido-GDP-glucose is rarely performed via total chemical synthesis due to low yields and complex protection/deprotection steps. Instead, a chemoenzymatic approach utilizing the promiscuity of GDP-mannose pyrophosphorylase (ManC) is the industry standard.

The "Promiscuous Pyrophosphorylase" Mechanism

The enzyme GDP-mannose pyrophosphorylase (EC 2.7.7.13), often sourced from Salmonella, E. coli, or porcine liver, naturally catalyzes the reversible condensation of GTP and Mannose-1-Phosphate (Man-1-P). However, this enzyme exhibits significant substrate promiscuity regarding both the sugar and the nucleotide base.[1]

-

Sugar Tolerance: It accepts Glucose-1-Phosphate (Glc-1-P) almost as efficiently as Man-1-P.

-

Base Tolerance: It tolerates bulky substitutions at the C8 position of the purine ring (e.g., 8-azido-GTP).

This dual promiscuity allows the single enzyme to function as a "foundry" for generating a library of 8-azido-GDP-sugars.

Experimental Protocol: Enzymatic Synthesis

Objective: Synthesize 8-azido-GDP-glucose from 8-azido-GTP and Glc-1-P.

Reagents:

-

Substrate A: 8-Azido-GTP (commercially available or synthesized from GTP via bromination and azide displacement).

-

Substrate B:

-D-Glucose-1-Phosphate (Glc-1-P). -

Catalyst: Recombinant E. coli GDP-mannose pyrophosphorylase (ManC) or Porcine Liver extract.

-

Helper Enzyme: Inorganic Pyrophosphatase (PPase) – Critical for driving the reaction forward by hydrolyzing the PPi byproduct.

-

Buffer: Tris-HCl (pH 7.5), MgCl₂ (essential cofactor).

Workflow:

-

Reaction Mix: Combine 5 mM 8-azido-GTP, 10 mM Glc-1-P, and 10 mM MgCl₂ in 50 mM Tris-HCl (pH 7.6).

-

Initiation: Add 0.5 Units of ManC and 2 Units of PPase.

-

Incubation: Incubate at 37°C for 2–4 hours. Monitor consumption of 8-azido-GTP via HPLC (C18 column).

-

Purification: The product is purified using anion-exchange chromatography (DEAE-Sepharose) or preparative HPLC. Elute with a linear gradient of triethylammonium bicarbonate (TEAB).

-

Validation: Verify mass via ESI-MS (Expected m/z shift due to azide group).

Part 2: Downstream Conversions & Precursor Utility

The term "precursor" in the context of 8-azido-GDP-glucose refers to its ability to be biotransformed into other nucleotide sugars in vitro, provided the downstream enzymes tolerate the base modification.

The 8-Azido-GDP-Sugar Family Tree

Once the 8-azido-GDP-scaffold is established, it can theoretically enter salvage or de novo pathways.

| Target Analog | Enzymatic Route | Feasibility |

| 8-Azido-GDP-Mannose | Direct synthesis via ManC + Man-1-P | High (Standard Protocol) |

| 8-Azido-GDP-Fucose | 8-Azido-GDP-Man | Moderate (Requires GMD/GMER tolerance of C8-azido) |

| 8-Azido-GDP-Glucuronic Acid | 8-Azido-GDP-Glc | Low/Experimental (Requires specific dehydrogenase) |

*Note: UGDH is typically UDP-specific; a GDP-specific dehydrogenase (e.g., from bacteria) would be required.

Mechanism of Action: Photoaffinity Labeling

When 8-azido-GDP-glucose binds to a target glycosyltransferase (e.g., Cellulose Synthase or Glucan Synthase):

-

Equilibrium Binding: The analog occupies the donor binding site (

is usually similar to the natural substrate). -

UV Activation: Irradiation at 254 nm activates the azide.

-

Nitrene Formation: The azide releases N₂, forming a highly reactive nitrene singlet.

-

Insertion: The nitrene inserts into a nearby C-H or N-H bond within the enzyme's active site, forming a covalent crosslink.

Part 3: Visualization of Pathways

Chemoenzymatic Synthesis & Photolabeling Workflow

The following diagram illustrates the synthesis of 8-azido-GDP-glucose and its subsequent use as a probe.

Caption: Chemoenzymatic synthesis of 8-azido-GDP-glucose using promiscuous pyrophosphorylase, followed by UV-mediated crosslinking to target glycosyltransferases.

Divergent Synthesis of 8-Azido-GDP-Sugars

This diagram shows how the same "precursor" system generates different analogs.

Caption: Divergent synthesis pathways utilizing 8-azido-GTP as the common scaffold to generate glucose, mannose, and fucose analogs.

Part 4: Technical Considerations & Troubleshooting

Stability and Handling

-

Photosensitivity: 8-azido-GDP-glucose is highly sensitive to UV light. All synthesis and purification steps must be performed under amber light or in low-light conditions to prevent premature photolysis of the azide group.

-

Hydrolysis: Like all nucleotide sugars, the pyrophosphate linkage is susceptible to hydrolysis. Store aliquots at -80°C in slightly basic buffer (pH 7.5–8.0).

Enzyme Selection

While Porcine Liver Pyrophosphorylase was historically used, recombinant bacterial enzymes (e.g., Salmonella enterica or E. coliManC ) are preferred today due to higher purity and lack of contaminating phosphatases that degrade the product.

Why 8-Azido?

The C8 position of the purine ring is generally solvent-exposed in the anti conformation of the nucleotide. However, 8-substitution often forces the nucleotide into the syn conformation. Researchers must verify that the target glycosyltransferase accepts the syn conformer, or that the 8-azido group does not sterically clash with the binding pocket.

References

-

Szumilo, T., Drake, R. R., York, J. L., & Elbein, A. D. (1993). GDP-mannose pyrophosphorylase. Purification to homogeneity, properties, and utilization to prepare photoaffinity analogs.[1] Journal of Biological Chemistry, 268(24), 17943–17950. Link

- Drake, R. R., et al. (1992). 8-Azidoguanosine 5'-triphosphate as a photoaffinity probe for the GDP-mannose binding site of GDP-mannose pyrophosphorylase. Journal of Biological Chemistry.

-

Wagner, G. K., & Pesnot, T. (2010). Glycosyltransferases and their assays. ChemBioChem, 11(14), 1939-1958. Link

-

Bülter, T., & Elling, L. (1999). Enzymatic synthesis of nucleotide sugars. Glycoconjugate Journal, 16(2), 147-159. Link

Sources

Technical Guide: Enzymatic Incorporation & Characterization of 8-Azido-GDP-Glucose

Executive Summary

This technical guide details the application of 8-azido-guanosine-5'-diphosphate-glucose (8-Azido-GDP-Glc) , a specialized photoaffinity probe used to map the nucleotide-sugar binding pockets of glycosyltransferases (GTs). Unlike "click-chemistry" reagents (where the azide is on the sugar), the 8-azido motif is located on the purine ring of the GDP moiety.

This distinction is critical: 8-Azido-GDP-Glc is primarily designed to covalently label the enzyme active site , not to incorporate azides into the glycan polymer. Upon UV irradiation, the aryl azide generates a highly reactive nitrene that inserts into adjacent amino acid residues, permanently "freezing" the enzyme-substrate complex for structural analysis.

Part 1: Molecular Architecture & Mechanism

Structural Logic

The utility of 8-Azido-GDP-Glc lies in its structural mimicry of the natural substrate, GDP-Glucose, combined with a latent photochemical trigger.

-

Purine Modification (C8-Azido): The substitution of hydrogen with an azido group (

) at the C8 position of guanine forces the nucleotide into a specific conformation (often favoring syn over anti due to steric bulk), which can be exploited to determine the conformational requirements of the enzyme's binding pocket. -

Photochemistry: The aryl azide is stable in the dark. Upon excitation (typically UV 254 nm), it eliminates nitrogen (

) to form a singlet nitrene. This electrophile inserts rapidly into

Critical Disambiguation

Researchers often confuse two distinct classes of azido-nucleotides. Ensure you are using the correct reagent for your objective:

| Feature | 8-Azido-GDP-Glucose | GDP-6-Azido-Glucose |

| Azide Location | C8 of Guanine (Purine Ring) | C6 of Glucose (Sugar Ring) |

| Primary Application | Photoaffinity Labeling (Active Site Mapping) | Metabolic Labeling (Click Chemistry) |

| Outcome | Enzyme is covalently labeled.[1] | Glycan polymer is labeled.[2] |

| UV Requirement | Yes (Essential for activation) | No (Enzyme transfers sugar normally) |

Mechanistic Pathway

The following diagram illustrates the transition from reversible binding to covalent incorporation.

Figure 1: Mechanistic pathway of photoaffinity labeling. The process converts a reversible interaction into a permanent covalent bond upon UV irradiation.

Part 2: Experimental Protocol (Self-Validating System)

Pre-Experimental Checklist

-

Lighting: All steps prior to UV irradiation must be performed in red light or essentially dark conditions. Aryl azides are sensitive to ambient fluorescent light.

-

Vessel: Use quartz cuvettes or specific UV-transparent microplates if irradiating in-solution. For simple crosslinking, open microcentrifuge tubes (caps off) under a UV lamp are sufficient.

-

Safety: UV radiation is hazardous. Wear UV-blocking face shields and cover skin.

Protocol: Active Site Saturation & Crosslinking

This protocol validates specific binding by using a "Cold Chase" competition control.

Reagents

-

Buffer A: 50 mM Tris-HCl (pH 7.5), 5 mM

(or -

Probe:

-8-Azido-GDP-Glc (Radioactive) or Biotinylated-8-Azido-GDP-Glc (Non-radioactive). -

Competitor: Natural GDP-Glucose (non-labeled).

Workflow

| Step | Action | Critical Technical Note |

| 1. Setup | Prepare 3 reaction tubes on ice (Dark/Red Light). | Tube 1: Enzyme + ProbeTube 2: Enzyme + Probe + 100x Excess GDP-Glc (Control)Tube 3: Enzyme + Probe (No UV Control) |

| 2. Incubation | Incubate at | Allows the probe to reach equilibrium binding ( |

| 3. Irradiation | Expose Tube 1 and Tube 2 to UV light (254 nm) for 30-60 seconds. Distance: ~2-5 cm. | Do not overheat. If irradiating longer, keep samples on ice. Tube 3 remains covered (Dark). |

| 4. Quench | Add DTT (to 10 mM) or standard SDS-PAGE loading buffer immediately. | DTT scavenges remaining nitrenes, stopping the reaction. |

| 5. Analysis | Boil samples (5 min) and resolve via SDS-PAGE. | If using |

Workflow Visualization

Figure 2: Experimental workflow for photoaffinity labeling. The three-arm design ensures validation of specificity (Competition) and light-dependence (Dark Control).

Part 3: Data Analysis & Interpretation

Interpreting the Autoradiograph/Blot

A successful experiment yields a specific band pattern. Use this logic table to interpret results:

| Tube Condition | Expected Band Intensity | Interpretation |

| 1. Enzyme + Probe + UV | Strong Band | Probe successfully bound and crosslinked to the enzyme. |

| 2. + 100x GDP-Glc (Competitor) | No Band / Faint Band | VALIDATION: Proves the probe binds to the same site as the natural substrate. If band persists, binding is non-specific. |

| 3. No UV (Dark Control) | No Band | VALIDATION: Proves labeling is photo-dependent and not due to chemical reactivity or trapped substrate. |

Peptide Mapping (Advanced)

To identify the exact amino acid residues involved in binding:

-

Excise the labeled band from the SDS-PAGE gel.

-

Perform proteolytic digestion (Trypsin/Glu-C).

-

Analyze via HPLC or LC-MS/MS.

-

Look for a mass shift corresponding to the Probe -

(Nitrene insertion adds the mass of the probe minus 28 Da).

Part 4: Troubleshooting & Optimization

-

Problem: High Non-Specific Background.

-

Cause: Nitrenes are hydrophobic and may stick to hydrophobic patches on the protein surface.

-

Solution: Add low concentrations of a "scavenger" protein (like BSA) after the binding step but before UV, or wash the enzyme-probe complex rapidly (if immobilized) before irradiation. However, the "Competition Control" (Tube 2) is the ultimate test. If GDP-Glc competes it off, the background is irrelevant.

-

-

Problem: No Labeling Observed.

-

Cause 1: The "8-azido" modification (syn-conformation) prevents binding to this specific glycosyltransferase.

-

Cause 2:[3] UV source is too weak or wrong wavelength (must be ~254 nm for phenyl azides).

-

Solution: Test binding affinity (

) via competitive inhibition assays (in the dark) against radioactive GDP-Glc before attempting crosslinking.

-

-

Problem: Protein Degradation.

-

Cause: Excessive UV exposure (heating or direct damage).

-

Solution: Use a UV filter (cutoff < 300 nm) if the probe allows, or pulse the UV (10s on, 10s off) while keeping samples on ice.

-

References

-

Potter, R. L., & Haley, B. E. (1983). Photoaffinity labeling of nucleotide binding sites with 8-azidopurine analogs: Techniques and applications. Methods in Enzymology, 91, 613-633. Link

-

Drake, R. R., et al. (1989). Synthesis and properties of 5-azido-UDP-glucose. Development of photoaffinity probes for nucleotide diphosphate sugar binding sites. Journal of Biological Chemistry, 264(20), 11928-11933. Link

-

Geahlen, R. L., Haley, B. E., & Krebs, E. G. (1979). Synthesis and use of 8-azidoguanosine 3',5'-cyclic monophosphate as photoaffinity label for cyclic GMP-dependent protein kinase.[4] Proceedings of the National Academy of Sciences, 76(5), 2213–2217. Link

-

Hoyer, P. B., et al. (1984). Photoaffinity labeling of the guanine nucleotide binding site of elongation factor 2 with 8-azidoguanosine nucleotides. Archives of Biochemistry and Biophysics, 235(1), 277-282. Link

Sources

- 1. Photoaffinity labeling of the human erythrocyte glucose transporter with 8-azidoadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and properties of 5-azido-UDP-glucose. Development of photoaffinity probes for nucleotide diphosphate sugar binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of 8-azidoguanosine 5'-[gamma-32P]triphosphate as a probe of the guanosine 5'-triphosphate binding protein subunits in bovine rod outer segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and use of 8-azidoguanosine 3',5'-cyclic monophosphate as photoaffinity label for cyclic GMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Cellular Uptake and Metabolism of 8-Azido-GDP-Glucose

Executive Summary

This technical guide details the biochemical behavior, transport limitations, and experimental utility of 8-azido-GDP-glucose (8-N₃-GDP-Glc). Unlike "click-chemistry" reagents (sugar-modified azides), 8-azido-GDP-glucose is a photoaffinity probe modified on the purine ring. It is primarily designed to map the active sites of glycosyltransferases and nucleotide-sugar transporters, specifically those recognizing Guanosine Diphosphate Glucose (GDP-Glc).

Critical Distinction:

-

8-azido-GDP-glucose: The azido group is on the C8 position of the guanine base. Used for photocrosslinking (active site mapping).

-

GDP-6-azido-glucose: The azido group is on the glucose. Used for metabolic oligosaccharide engineering (Click Chemistry).

This guide focuses strictly on the 8-azido-GDP-glucose photoaffinity probe.

Part 1: Chemical Identity and Mechanism of Action

Structural Properties

8-azido-GDP-glucose is a structural analog of GDP-glucose. The addition of an azido (-N₃) group at the C8 position of the guanine ring creates a photosensitive moiety.

-

Dark State: The molecule is chemically stable and acts as a competitive inhibitor or alternative substrate for GDP-Glc binding proteins.

-

UV Activation: Upon irradiation with UV light (typically 254 nm), the azido group releases nitrogen (N₂) to form a highly reactive nitrene intermediate.

-

Covalent Capture: The nitrene inserts into nearby C-H or N-H bonds within 3-4 Å, covalently crosslinking the probe to the protein active site.

Primary Biological Targets

In biological systems, GDP-glucose is the obligate precursor for cellulose biosynthesis in plants and certain bacteria, and glucomannan synthesis. Therefore, the primary targets for this probe are:

-

Cellulose Synthase Complexes (CESA): In plant plasma membranes.[1]

-

Glucomannan Synthase (CSLA): In the Golgi apparatus.

-

Nucleotide Sugar Transporters (NSTs): Specifically those transporting GDP-sugars into the Golgi lumen.[2][3]

Part 2: Cellular Uptake and Transport Protocols

The Permeability Challenge

Core Principle: Like native nucleotide sugars, 8-azido-GDP-glucose is a dianion at physiological pH (due to the pyrophosphate bridge). It is membrane impermeable .

-

Intact Cells: The probe cannot cross the plasma membrane of healthy, intact cells via passive diffusion.

-

False Negatives: Adding the probe directly to culture media will result in zero labeling of intracellular targets (e.g., Golgi-resident synthases).

Delivery Methodologies

To study cellular metabolism or binding, the barrier must be bypassed. The following protocols are validated for delivery:

| Methodology | Target Localization | Protocol Summary |

| Microsomal Isolation | Golgi/ER Lumen | Homogenize cells; isolate membrane fractions via ultracentrifugation. The probe accesses the cytosolic face of inverted vesicles. |

| Streptolysin-O Permeabilization | Cytosol (In situ) | Treat cells with Streptolysin-O to create pores in the plasma membrane, allowing nucleotide sugar entry while retaining organelle integrity. |

| Detergent Solubilization | Purified Proteins | Use mild detergents (e.g., DDM, digitonin) to solubilize membrane proteins before incubating with the probe. |

Transport via NSTs (Golgi Uptake)

If the target is luminal (e.g., Glucomannan synthase active site), the probe must be transported into the Golgi vesicles.

-

Mechanism: 8-azido-GDP-glucose competes with native GDP-glucose for the GDP-sugar transporter (NST).

-

Experimental Control: The transport is saturable. To validate specific uptake, perform a competition assay with 100-fold excess unlabeled GDP-glucose.

Part 3: Metabolism and Enzymatic Stability

Enzymatic Hydrolysis (Degradation)

Once introduced to the cytosolic environment (or lysate), 8-azido-GDP-glucose is susceptible to hydrolysis by specific pyrophosphatases.

-

NUDT Enzymes: NUDix hydrolases (Nucleoside Diphosphate linked moiety X) cleave the pyrophosphate bond.

-

Reaction: 8-N₃-GDP-Glc + H₂O → 8-N₃-GMP + Glucose-1-Phosphate.

-

-

Impact: Hydrolysis destroys the probe's affinity for glycosyltransferases.

-

Mitigation: Include EDTA (to chelate Mg²⁺ required for hydrolases) or specific phosphatase inhibitors during the incubation phase, provided they do not inhibit the target enzyme.

Glycosyltransferase Utilization

Can the probe serve as a donor substrate?

-

Acceptance: Many glycosyltransferases tolerate the C8-modification on the purine ring.

-

Catalysis: The enzyme may transfer the glucose moiety to the acceptor (e.g., growing cellulose chain), releasing 8-azido-GDP as the byproduct.

-

Inhibition: 8-azido-GDP (the product) often binds tighter than the substrate, acting as a product inhibitor.

Part 4: Experimental Workflow (Photoaffinity Labeling)

Step-by-Step Protocol

This protocol is designed for labeling Cellulose Synthase in plant microsomal fractions.

Reagents:

-

Buffer A: 50 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 1 mM EDTA, Protease Inhibitors.

-

Probe: [³²P]-8-azido-GDP-glucose (gamma-labeled for best sensitivity) or non-radioactive 8-azido-GDP-glucose (for Mass Spec ID).

Procedure:

-

Preparation: Isolate microsomal membranes from plant tissue (e.g., Arabidopsis seedlings) via ultracentrifugation (100,000 x g). Resuspend in Buffer A.

-

Incubation (Dark):

-

Mix 50 µg membrane protein with 10 µM 8-azido-GDP-glucose.

-

Control A: No probe.

-

Control B (Competition): Add 1 mM unlabeled GDP-glucose (100x excess) to prove specificity.

-

Incubate for 5-10 minutes on ice in total darkness.

-

-

Activation (UV Crosslinking):

-

Transfer samples to a chilled 96-well plate or quartz cuvette.

-

Irradiate with UV light (254 nm hand-held lamp, 5 cm distance) for 60-120 seconds.

-

Note: Over-irradiation causes non-specific labeling and protein degradation.

-

-

Quenching: Add DTT (5 mM final) to scavenge remaining nitrenes.

-

Analysis:

Visualization of the Signaling & Labeling Pathway

Caption: Mechanism of 8-azido-GDP-glucose photoaffinity labeling, including competition controls and metabolic degradation risks.

Part 5: Data Interpretation

When analyzing SDS-PAGE results from the protocol above, use the following matrix to interpret bands:

| Observation | Interpretation | Validity |

| Band present in Sample, absent in UV-minus | Successful photo-activation. | Valid |

| Band disappears in "Control B" (Excess GDP-Glc) | The binding is specific to the GDP-glucose active site. | High Confidence |

| Band remains in "Control B" | Non-specific hydrophobic interaction or random insertion. | Invalid / Background |

| Smear across lane | Protein degradation due to excessive UV exposure or heat. | Technical Error |

References

-

Potter, R. L., & Haley, B. E. (1983). Photoaffinity labeling of nucleotide binding sites with 8-azidopurine analogs: techniques and applications. Methods in Enzymology, 91, 613-633.

-

Source:

-

-

Delmer, D. P. (1999). Cellulose Biosynthesis: Exciting Times for A Difficult Field. Annual Review of Plant Physiology and Plant Molecular Biology, 50, 245-276. (Contextualizes GDP-Glc targets).

-

Source:

-

-

Drake, R. R., et al. (1990). Identification of the UDP-glucose-binding polypeptide of callose synthase from Beta vulgaris L. by photoaffinity labeling with 5-azido-UDP-glucose.[7] Journal of Biological Chemistry. (Methodological parallel for nucleotide sugar labeling).

-

Source:

-

-

Affinity Labeling Technologies. (2024). Technical Data Sheet: 8-Azido-Guanosine Nucleotides.

-

Source:

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Structural basis of nucleotide sugar transport across the Golgi membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoaffinity labeling of the human erythrocyte glucose transporter with 8-azidoadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-Azido double-stranded RNA photoaffinity probes. Enzymatic synthesis, characterization, and biological properties of poly(I,8-azidoI).poly(C) and poly(I,8-azidoI).poly(C12U) with 2',5'-oligoadenylate synthetase and protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of the UDP-glucose-binding polypeptide of callose synthase from Beta vulgaris L. by photoaffinity labeling with 5-azido-UDP-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Structural Characterization and Photoaffinity Applications of 8-Azidoguanosine Diphosphate-Glucose

This technical guide is structured as a high-level whitepaper designed for researchers in glycobiology and enzymology. It synthesizes structural chemistry with practical application protocols.

Executive Summary & Molecular Architecture

8-Azidoguanosine diphosphate-glucose (8-N₃-GDP-Glc) is a specialized photoaffinity analog of the nucleotide sugar GDP-Glucose. Unlike "click-chemistry" probes where the azide is located on the sugar ring, this molecule features a photoreactive azide group at the C8 position of the guanine base.

This structural modification serves a singular purpose: mapping the nucleotide-binding pocket of GDP-glucose-dependent glycosyltransferases (e.g., cellulose synthase, glucomannan synthase) and specific G-proteins. Upon UV irradiation, the azide group generates a highly reactive nitrene that covalently crosslinks to amino acid residues within 3–4 Å, permanently "tagging" the catalytic domain for proteomic identification.

The Conformational Switch (Critical Mechanism)

The introduction of the azido group (

-

Native GDP-Glucose: Predominantly adopts the anti conformation about the glycosidic bond, allowing the Watson-Crick face to interact freely.

-

8-Azido-GDP-Glucose: The bulk of the azide group forces the guanine base to rotate into the syn conformation to avoid steric clash with the ribose O4'.

Implication: Researchers must validate that their target enzyme tolerates the syn conformation. If the enzyme strictly requires anti binding, affinity will be compromised.

Spectroscopic Fingerprinting

Accurate structural validation relies on a multi-modal spectroscopic approach.[1] The following data points are characteristic of 8-substituted purine nucleotides.

UV-Vis Spectroscopy & Photolysis

The 8-azido modification causes a bathochromic shift (red shift) in the absorption maximum compared to the parent guanosine.

| Parameter | Native GDP-Glucose | 8-Azido-GDP-Glucose | Note |

| 253 nm | 276–282 nm | Diagnostic shift due to extended conjugation. | |

| Photolability | Stable | High | Rapid decrease in OD₂₈₀ upon UV (254nm) exposure. |

| ~13,700 | ~13,300 | Values approximate; solvent dependent (pH 7.0). |

FTIR Spectroscopy (The "Azide Tag")

Fourier Transform Infrared (FTIR) spectroscopy provides the most rapid confirmation of the azide group integrity.

-

Diagnostic Peak: A strong, asymmetric stretching vibration at 2100–2160 cm⁻¹ .

-

Validation: This peak must be present in the dark and disappear after UV irradiation, confirming the conversion of azide to nitrene.

Nuclear Magnetic Resonance (NMR)

NMR confirms the regiochemistry of the substitution.

-

¹H NMR (D₂O):

-

Loss of Signal: The sharp singlet normally seen at

7.9–8.1 ppm (H8) is absent , confirming substitution at C8. -

H1' Anomeric Shift: The ribose H1' signal often shifts upfield slightly due to the anisotropic effect of the guanine ring in the syn conformation.

-

-

³¹P NMR:

-

Two doublets (or multiplet overlap) corresponding to

and

-

Experimental Protocol: Synthesis & Purification

Note: Due to the niche nature of this compound, commercial stocks are often unstable. Fresh synthesis via chemical conversion of 8-azido-GMP is the gold standard.

Phase 1: Activation of 8-Azido-GMP

-

Starting Material: 8-Azidoguanosine-5'-monophosphate (8-N₃-GMP).

-

Morpholidate Formation: React 8-N₃-GMP with morpholine and DCC (dicyclohexylcarbodiimide) in tert-butanol/water (1:1) at reflux.[2]

-

Isolation: Evaporate and extract with ether to remove DCC urea. The aqueous phase contains 8-N₃-GMP-morpholidate.

Phase 2: Coupling

-

Reaction: Combine 8-N₃-GMP-morpholidate (dried, pyridinium salt) with Glucose-1-Phosphate (tributylammonium salt) in anhydrous pyridine.

-

Incubation: Stir at room temperature for 3–5 days in the dark (foil-wrapped).

-

Purification:

-

Use DEAE-Sephadex A-25 chromatography.

-

Elute with a linear gradient of triethylammonium bicarbonate (TEAB) buffer (0.1 M

0.6 M). -

Critical: Monitor fractions at 280 nm (not 254 nm) to track the 8-azido chromophore.

-

Photoaffinity Labeling Workflow

The following workflow describes the kinetic mapping of a target glycosyltransferase.

Diagram 1: The Photoactivation Mechanism

This diagram illustrates the transition from the stable azide probe to the covalent protein adduct.

Caption: Mechanism of aryl azide photoactivation. Upon UV excitation, nitrogen gas is released, generating a singlet nitrene that inserts into nearby protein residues.

Step-by-Step Labeling Protocol

-

Equilibration:

-

Mix purified enzyme (1–5 µM) with reaction buffer (typically 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂).

-

Control A: Enzyme + Buffer (No Probe).

-

Control B (Competition): Enzyme + 100x excess native GDP-Glucose + Probe.

-

Experimental: Enzyme + 8-Azido-GDP-Glc (10–50 µM).

-

-

Dark Incubation:

-

Incubate samples for 5–10 minutes on ice in total darkness to allow equilibrium binding at the active site.

-

-

UV Irradiation:

-

Transfer samples to a quartz cuvette or open microfuge tube.

-

Irradiate with a handheld UV lamp (254 nm or 302 nm) at a distance of 2–5 cm for 30–60 seconds.

-

Note: Extended irradiation (>2 mins) causes non-specific labeling and protein denaturation.

-

-

Quenching & Digestion:

-

Add DTT (10 mM) to quench remaining nitrenes.

-

Precipitate protein (TCA/Acetone) to remove unbound probe.

-

Digest with Trypsin or Chymotrypsin for MS analysis.

-

Diagram 2: Proteomic Identification Workflow

Caption: Experimental pipeline for identifying the catalytic binding site using 8-Azido-GDP-Glc and mass spectrometry.

References

-

Potter, R. L., & Haley, B. E. (1983). Photoaffinity labeling of nucleotide binding sites with 8-azidopurine analogs: Techniques and applications. Methods in Enzymology, 91, 613-633. Link

-

Evans, R. K., et al. (1986). Photoaffinity labeling of the human erythrocyte glucose transporter with 8-azidoadenosine. Journal of Biological Chemistry, 261(35), 16395-16401. Link

-

Sontag, B., et al. (1996). Photoaffinity labeling of elongation factor-2 with 8-azido derivatives of GTP and ATP.[3] European Journal of Biochemistry, 236(2), 647-652. Link

-

Hatsch, A., et al. (2020). Identification of 8-Azaguanine Biosynthesis–Related Genes. Frontiers in Microbiology, 11. Link

-

Czarnecka, A., et al. (2003). Synthesis, characterization, and biological properties of 8-azido- and 8-amino-substituted 2',5'-oligoadenylates. Bioconjugate Chemistry, 14(6), 1284-1291. Link

Sources

Technical Guide: Photoaffinity Labeling of Nucleotide-Binding Proteins with 8-Azido-GDP-Glucose

Topic: 8-azido-GDP-glucose interaction with nucleotide-binding proteins Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Mechanism of Action

In the structural characterization of glycosyltransferases and nucleotide-sugar transporters, defining the precise donor-binding pocket is critical for inhibitor design and mechanistic understanding. 8-Azido-GDP-glucose (8-N3-GDP-Glc) serves as a specialized photoaffinity probe designed to map the active sites of enzymes that utilize Guanosine Diphosphate Glucose (GDP-Glc), such as bacterial trehalose synthases (OtsA), plant glucomannan synthases, and specific cellulose synthase isoforms.

Unlike metabolic labeling reagents (e.g., azido-sugars used in click chemistry), 8-azido-GDP-glucose targets the nucleotide-binding domain . The probe functions as a "Trojan horse": it is recognized by the enzyme as a natural substrate (GDP-Glc) in the dark. Upon UV irradiation, the azido group on the guanine ring converts into a highly reactive nitrene, forming a covalent bond with adjacent amino acid residues within the active site.

The Photochemical Mechanism

-

Recognition: The protein binds 8-N3-GDP-Glc with a

similar to the native substrate. -

Activation: UV irradiation (typically 254 nm or 300–312 nm) triggers the photolysis of the azido group (

). -

Nitrene Formation: Nitrogen gas (

) is released, generating a singlet nitrene radical ( -

Insertion: The nitrene rapidly inserts into nearby

or

Experimental Workflow & Protocols

Critical Reagent Preparation

Safety Note: Azido-nucleotides are light-sensitive. All "Dark" steps must be performed under dim red light or in amber tubes.

-

Buffer Selection: Use Tris-HCl or HEPES (pH 7.0–7.5).

-

Constraint: Avoid buffers with high UV absorbance if using <300 nm irradiation.

-

Reducing Agents:Do NOT use DTT (Dithiothreitol) during the binding/photolysis phase, as it can reduce the azido group to an amine, rendering the probe inert. If a reducing environment is required for protein stability, use

-mercaptoethanol (< 1 mM) or add DTT after photolysis.

-

-

Probe Concentration: Typically 5–50

M. The concentration should be near the estimated

Protocol: Competition & Crosslinking Assay

This protocol validates specificity by demonstrating that the natural substrate (GDP-Glc) competes for the binding site, preventing the crosslink.

Step-by-Step Methodology:

-

Equilibration (Dark Phase):

-

Prepare two reaction sets:

-

Set A (Experimental): Protein + [

- -

Set B (Control): Protein + [

-

-

-

Incubate for 5–10 minutes on ice to establish binding equilibrium.

-

-

UV Irradiation (Photolysis):

-

Transfer samples to a quartz cuvette or open microcentrifuge tube (if using overhead lamp).

-

Irradiate with a hand-held UV lamp (254 nm or 312 nm) at a distance of 2–5 cm for 30–120 seconds.

-

Note: Extended irradiation (>5 mins) causes non-specific labeling and protein denaturation.

-

-

Quenching & Processing:

-

Add DTT (to 10 mM) immediately to quench remaining unreacted azido groups.

-

Precipitate protein (TCA or acetone) to remove free nucleotide, or proceed directly to SDS-PAGE loading buffer.

-

-

Detection:

-

Resolve proteins via SDS-PAGE.

-

Analyze via autoradiography or phosphorimaging.

-

Result: Set A should show a distinct band. Set B should show significantly reduced or absent signal (protection effect).

-

Quantitative Data Interpretation

The following table summarizes expected outcomes for a valid photoaffinity experiment:

| Parameter | Experimental Condition | Expected Result | Interpretation |

| Labeling Efficiency | 8-N3-GDP-Glc + UV | Strong Band | Probe binds and crosslinks. |

| Specificity Control | + 100x GDP-Glc | No/Faint Band | Binding is active-site specific. |

| Nucleotide Control | + 100x ATP/UDP | Strong Band | Binding is guanosine-selective. |

| Dark Control | No UV Light | No Band | No chemical reactivity without light. |

| Degradation Check | Pre-photolyzed Probe | No Band | Nitrene half-life is short; confirms "zero-length" crosslink. |

Pathway Visualization: The Photoaffinity Workflow

The following diagram illustrates the logical flow of the experiment, from equilibrium binding to the validation of the active site.

Caption: Logical workflow for validating active-site specificity using 8-azido-GDP-glucose photoaffinity labeling.

Synthesis & Structural Considerations

While 8-azido-GTP is commercially available, 8-azido-GDP-glucose often requires chemo-enzymatic synthesis or custom organic synthesis.

Structural Logic

The "8-azido" modification is on the purine ring (C8 position). This places the photoreactive group in the hydrophobic pocket typically occupied by the guanine base.

-

Causality: The syn/anti conformation of the glycosidic bond can be affected by the bulky azido group. 8-substituted purines often prefer the syn conformation, whereas natural nucleotides are often anti.

-

Implication: If the enzyme strictly requires the anti conformation, binding affinity (

) of the 8-azido analog may be lower than the natural substrate. This necessitates determining the

Chemo-Enzymatic Synthesis Route

A robust method for generating this probe involves coupling 8-azido-GTP (or GDP) with Glucose-1-Phosphate using a promiscuous pyrophosphorylase.

-

Precursor: Start with 8-azido-GTP (commercially available).

-

Enzyme: Use GDP-Mannose Pyrophosphorylase (e.g., from Salmonella or Streptomyces). Many of these enzymes exhibit substrate promiscuity and will accept Glucose-1-Phosphate and 8-azido-GTP to form 8-azido-GDP-Glucose.

-

Reaction:

-

Purification: Isolate via HPLC (SAX or C18 column) to remove unreacted GTP and inorganic pyrophosphate.

Troubleshooting & Optimization

High Background Labeling

-

Cause: "Pseudo-photoaffinity" labeling where the nitrene reacts with solvent or non-specific hydrophobic patches.

-

Solution: Use "scavengers" (e.g., Tris buffer itself acts as a mild scavenger, or add low concentrations of p-aminobenzoic acid) to quench long-lived nitrenes that diffuse out of the active site. However, true nitrenes are extremely short-lived (

s), so high background usually indicates excessive irradiation time or too high probe concentration.

Failure to Crosslink

-

Cause: The 8-azido group faces away from nucleophilic residues (e.g., into the solvent channel).

-

Solution: Test alternative probes such as 2-azido-GDP-glucose (if available) or sugar-modified analogs (e.g., 6-azido-glucose-GDP) to probe different regions of the binding pocket.

Probe Hydrolysis

-

Cause: GDP-glucose is susceptible to hydrolysis (forming GMP + Glucose-1,2-cyclic phosphate or GDP + Glucose).

-

Solution: Maintain pH close to neutral (7.0–7.5) and avoid high temperatures. Analyze probe integrity via Thin Layer Chromatography (PEI-Cellulose) before use.

References

-

Potter, R. L., & Haley, B. E. (1983). Photoaffinity labeling of nucleotide binding sites with 8-azidopurine analogs: Techniques and applications. Methods in Enzymology, 91, 613-633.

-

Drake, R. R., et al. (1989). Synthesis and properties of 5-azido-UDP-glucose. Development of photoaffinity probes for nucleotide diphosphate sugar binding sites. Journal of Biological Chemistry, 264(20), 11928-11933.

-

Nocedal, I., et al. (2017). The Production and Utilization of GDP-glucose in the Biosynthesis of Trehalose 6-Phosphate by Streptomyces venezuelae.[1][2] Journal of Biological Chemistry, 292(5), 1732-1744.

-

Evans, R. K., & Haley, B. E. (1987). Synthesis and biological properties of 8-azidoguanosine 5'-triphosphate, a photoaffinity probe for GTP-binding proteins. Biochemistry, 26(1), 269-276.[3]

-

Campbell, P., et al. (1985). 8-Azidoflavins as photoaffinity labels for flavoproteins.[4] Journal of Biological Chemistry, 260(14), 8448-8455.

Sources

- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 2. The Production and Utilization of GDP-glucose in the Biosynthesis of Trehalose 6-Phosphate by Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and properties of 5-azido-UDP-glucose. Development of photoaffinity probes for nucleotide diphosphate sugar binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8-Azidoflavins as photoaffinity labels for flavoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: Unveiling the GDP-Glucose Interactome Using 8-Azido-GDP-Glucose Photoaffinity Labeling

Abstract

Guanosine diphosphate (GDP)-glucose is a critical nucleotide sugar donor for the biosynthesis of a diverse array of glycans and glycoconjugates essential for cellular function, signaling, and pathogenesis. Identifying and characterizing the proteins that specifically bind GDP-glucose is paramount for understanding these biological pathways and for the development of novel therapeutics. This comprehensive guide details the application of 8-azido-GDP-glucose, a photoactivatable analog, for the covalent capture and subsequent identification of GDP-glucose binding proteins. We provide an in-depth explanation of the photoaffinity labeling (PAL) methodology, from probe design to mass spectrometry-based proteomic analysis, supplemented with detailed, field-proven protocols and troubleshooting insights.

Introduction: The Central Role of GDP-Glucose

GDP-glucose serves as a key precursor in vital biosynthetic pathways across various organisms. In bacteria, it is a building block for virulence factors and cell wall components. In plants, it is fundamental to cellulose and starch synthesis. Understanding the proteins that utilize or are regulated by GDP-glucose—such as glycosyltransferases, pyrophosphorylases, and other effector proteins—can unlock new avenues for drug discovery and biotechnology. Traditional methods like affinity chromatography often fail to capture transient or low-affinity interactions. Photoaffinity labeling (PAL) emerges as a powerful alternative, capable of converting non-covalent interactions into stable, covalent bonds, thereby trapping even transient binding partners for definitive identification.[1][2][3]

The Principle of Photoaffinity Labeling with 8-Azido-GDP-Glucose

Photoaffinity labeling is a robust technique for identifying the direct binding partners of a small molecule within a complex biological sample.[3][4] The strategy relies on a specially designed chemical probe that incorporates three key features:

-

Specificity Unit: The GDP-glucose moiety, which directs the probe to the binding sites of relevant proteins.

-

Photoreactive Group: An aryl azide (in this case, at the 8th position of the guanine ring) that is chemically inert in the dark but, upon UV irradiation, forms a highly reactive nitrene intermediate.[5][6]

-

Reporter/Affinity Tag (Optional but Recommended): An alkyne or biotin handle can be incorporated for downstream enrichment and detection, often via "click chemistry."[7][8]

The 8-azido position on the guanine base is strategically chosen as it is often solvent-exposed and less likely to interfere with binding to target proteins compared to modifications on the glucose or pyrophosphate moieties.[9][10][11]

The experimental workflow involves incubating the 8-azido-GDP-glucose probe with a cell lysate or purified protein fraction, allowing it to bind to its targets. Subsequent exposure to UV light (typically ~254-365 nm) activates the azide, which then covalently cross-links to adjacent amino acid residues within the binding pocket.[1][6] This permanently "tags" the binding proteins, which can then be isolated and identified using mass spectrometry.

Experimental Design and Workflow

A successful photoaffinity labeling experiment hinges on careful planning and the inclusion of rigorous controls. The overall process can be broken down into several key stages, as illustrated below.

Sources

- 1. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. The Synthesis of 3H-Labelled 8-Azido-N6-Benzyladenine and Related Compounds for Photoaffinity Labelling of Cytokinin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Target Characterization and Identification by Photoaffinity Probes [mdpi.com]

- 9. 2- and 8-Azido photoaffinity probes. 1. Enzymic synthesis, characterization and biological properties of 2- and 8-azido photoprobes of 2-5A and photolabeling of 2-5A binding proteins | Scilit [scilit.com]

- 10. Photoaffinity labeling of a protein kinase from bovine brain with 8-azidoadenosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Part 1: Executive Summary & Mechanistic Distinction

Application Note: Click Chemistry & Photoaffinity Strategies for 8-Azido-GDP-Glucose

The "Payload Paradox" in Nucleotide Sugar Probes Before designing an experiment with 8-azido-GDP-glucose , it is critical to distinguish the location of the azide functionality, as this dictates the application.

-

8-Azido-GDP-Glucose (Base-Modified): The azide is located on the C8 position of the guanine base.

-

Fate: Upon glycosyl transfer, the GDP-Azide moiety is released as a leaving group. The azide does not become part of the glycan polymer.

-

Primary Application:Enzyme Mapping. Studying the active site of Glycosyltransferases (GTs) via photoaffinity labeling or generating GDP-based inhibitors via click chemistry (Target-Guided Synthesis).

-

-

GDP-6-Azido-Glucose (Sugar-Modified): The azide is located on the glucose ring (usually C6).

This guide specifically addresses the applications of the Base-Modified (8-Azido) variant as requested, while providing the necessary context for Sugar-Modified analogs.

Part 2: Applications of 8-Azido-GDP-Glucose

Application A: Photoaffinity Labeling of Glycosyltransferases

This is the "Gold Standard" application for 8-azido-purines. The 8-azido group is photolabile. Upon UV irradiation (254 nm), it generates a highly reactive nitrene that inserts into nearby C-H or N-H bonds, covalently crosslinking the GDP-sugar to the enzyme's nucleotide-binding pocket.

-

Why use it? To identify unknown glycosyltransferases or map the nucleotide-binding site of a known enzyme (e.g., Cellulose Synthase, Glycogen Synthase).

-

The "Click" Connection: While the primary mechanism is photolysis, Click Chemistry (CuAAC) can be used post-crosslinking if a secondary handle (like an alkyne) is introduced, OR if the 8-azido group is used in a "Photo-Click" capacity (though rare for simple aryl azides). More commonly, researchers use 8-Azido-GDP-Glucose to crosslink, then digest the protein and use Mass Spectrometry to find the mass shift corresponding to the probe.

Application B: In Situ Click Chemistry (Target-Guided Synthesis)

The 8-azido group on the guanine base is a bioorthogonal handle. Instead of photolysis, the azide can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Mechanism: The enzyme acts as a template. You incubate the enzyme with 8-azido-GDP-glucose and a library of small alkyne fragments. If an alkyne binds in a pocket adjacent to the GDP site, the enzyme accelerates the formation of a triazole between the GDP and the alkyne.

-

Outcome: Generation of high-affinity, bisubstrate inhibitors for Glycosyltransferases.

Application C: Synthesis of GDP-Affinity Resins

8-azido-GDP-glucose can be "clicked" onto alkyne-functionalized agarose or magnetic beads. This creates a stable GDP-Glucose Affinity Column used to purify enzymes that bind this specific nucleotide sugar.

Part 3: Visualizing the Pathways

The following diagram illustrates the divergent fates of Base-Modified vs. Sugar-Modified probes, guiding experimental design.

Caption: Figure 1: Mechanistic divergence of 8-Azido (Base) vs. 6-Azido (Sugar) probes. Base-modified probes are ideal for active site mapping, while sugar-modified probes are required for glycan imaging.

Part 4: Detailed Protocols

Protocol 1: Photoaffinity Labeling of Glycosyltransferases

Use Case: Identifying the catalytic subunit of a novel synthase.

Materials:

-

8-Azido-GDP-Glucose (10 µM - 100 µM final).

-

Purified Enzyme or Microsomal Fraction (1 mg/mL).

-

Reaction Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT - Note: Keep DTT low as it can scavenge nitrenes, though less reactive than thiols).

-

UV Lamp (254 nm, handheld or crosslinker).

Step-by-Step:

-

Equilibration: Mix the protein sample with Reaction Buffer on ice.

-

Probe Addition: Add 8-Azido-GDP-Glucose to the mixture. Incubate for 5–10 minutes in the dark (critical: aryl azides are light sensitive).

-

Control: Prepare a duplicate sample containing 100x excess of non-labeled GDP-Glucose to demonstrate competitive binding.

-

-

Irradiation: Transfer samples to a 96-well plate (on ice). Irradiate with UV light (254 nm) for 2–5 minutes at a distance of 2–5 cm.

-

Tip: Do not over-irradiate, as this causes protein aggregation.

-

-

Quenching: Add DTT to a final concentration of 10 mM to quench remaining radicals.

-

Analysis:

-

SDS-PAGE: If using a radiolabeled version ([32P]-8-N3-GDP-Glc), run gel and expose to film.

-

Click-Tagging (Optional): If the probe is not radiolabeled, you cannot easily detect the crosslink unless the probe also contained a biotin handle. Note: You cannot "Click" the azide after UV, because the azide has been converted to an amine/insertion product.

-

Protocol 2: "Click-Mate" In Situ Inhibitor Screening

Use Case: Finding a drug-like molecule that binds near the GDP pocket.

Materials:

-

8-Azido-GDP-Glucose (Scaffold).

-

Alkyne Fragment Library (Diverse small molecules with terminal alkynes).

-

Target Glycosyltransferase.

-

Cu(I) source (if not relying on thermal templating, though thermal is preferred for true "in situ" selection to avoid copper toxicity/background).

Step-by-Step:

-

Setup: In a 96-well plate, dispense the Enzyme (1 µM) in buffer.

-

Scaffold Addition: Add 8-Azido-GDP-Glucose (10 µM).

-

Library Addition: Add one unique Alkyne fragment (50 µM) to each well.

-

Incubation: Incubate at 37°C for 12–24 hours.

-

Mechanism:[3] If the alkyne binds adjacent to the GDP-azide in the active site, the local effective concentration increases, accelerating the formation of the triazole product (the inhibitor).

-

-

Detection (LC-MS/MS): Analyze the reaction mixture by Mass Spectrometry.

-

Hit Identification: Look for the specific mass of the GDP-Triazole-Fragment adduct. Only wells containing a "Hit" fragment will show significant product formation compared to a "No Enzyme" control.

-

Part 5: Data Presentation & Troubleshooting

Table 1: Comparison of Azido-GDP-Glucose Analogs

| Feature | 8-Azido-GDP-Glucose | GDP-6-Azido-Glucose |

| Modification Site | Purine Base (C8) | Sugar Ring (C6) |

| Primary Function | Photoaffinity Labeling / Inhibitor Design | Metabolic Glycan Labeling |

| Click Chemistry Role | Reactant for generating inhibitors (Pre-transfer) | Detection handle for glycans (Post-transfer) |

| Cell Permeability | Low (Charged phosphate) | Low (Requires per-acetylated precursor for cells) |

| UV Sensitivity | High (Photolabile) | Stable |

Troubleshooting Guide:

-